2-(2,4-Dimethylphenoxy)aniline
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Overview
Description
2-(2,4-Dimethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It consists of an aniline moiety substituted with a 2,4-dimethylphenoxy group. This compound is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenoxy)aniline typically involves the nucleophilic aromatic substitution reaction of 2,4-dimethylphenol with 2-chloroaniline. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the substitution process, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-(2,4-Dimethylphenoxy)aniline is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethylphenoxy)ethanol
- 2-(2,4-Dimethylphenoxy)acetic acid
- 2-(2,4-Dimethylphenoxy)benzaldehyde
Uniqueness
2-(2,4-Dimethylphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits unique reactivity in electrophilic aromatic substitution reactions and specific binding affinities in biological systems .
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQNUMZUANLZQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60484862 |
Source
|
Record name | 2-(2,4-DIMETHYLPHENOXY)ANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60484862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60287-72-1 |
Source
|
Record name | 2-(2,4-DIMETHYLPHENOXY)ANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60484862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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